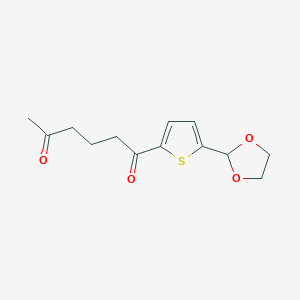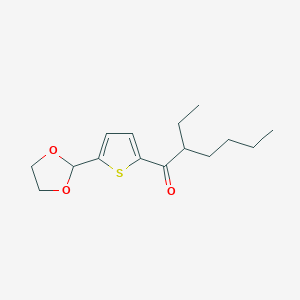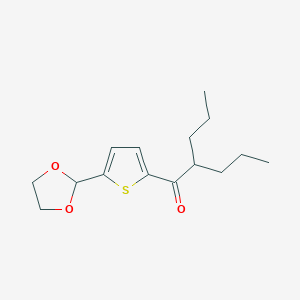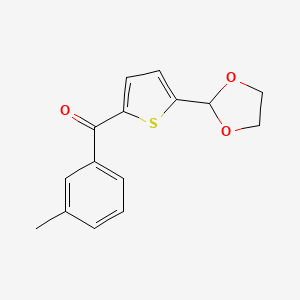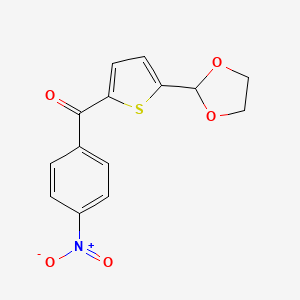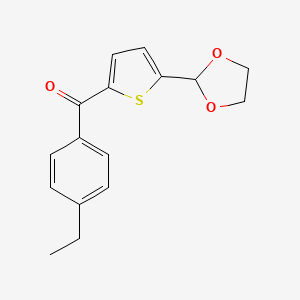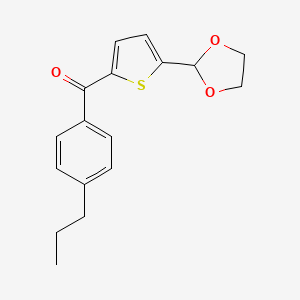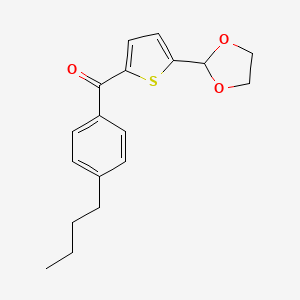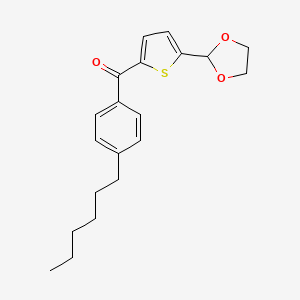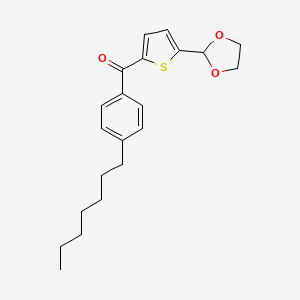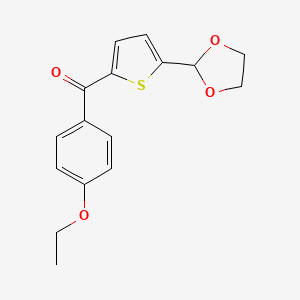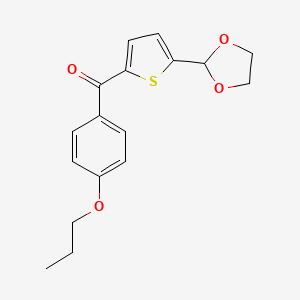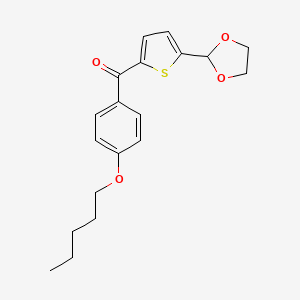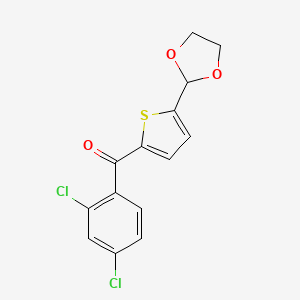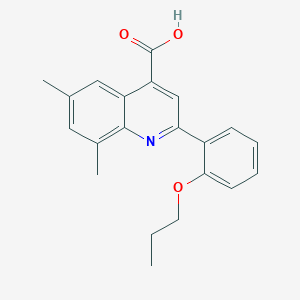
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
While the molecular structure of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid is not analyzed in the papers, the structure-related reactivity of carboxylic acids with derivatization reagents is explored. The papers suggest that the presence of carboxylic acid groups in molecules allows for the formation of fluorescent derivatives when reacted with specific reagents under controlled conditions.
Chemical Reactions Analysis
The provided papers discuss the reactivity of carboxylic acids with derivatization reagents in the context of HPLC analysis. The first paper describes the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a reagent that reacts with various carboxylic acids to produce fluorescent esters . The second paper discusses 6,7-Dimethoxy-1-methyl-2(1H)-quinoxalinone-3-propionylcarboxylic acid hydrazide as another sensitive fluorescence derivatisation reagent for carboxylic acids . These reactions are crucial for the detection and analysis of carboxylic acid-containing compounds in complex mixtures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid are not directly provided in the papers. However, the papers do highlight the sensitivity and selectivity of fluorescence derivatization for carboxylic acids, which is significant for understanding the behavior of such compounds in analytical chemistry. The detection limits for the acids using the described methods were found to be in the femtomole range, indicating a high sensitivity of the analytical technique .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid and its derivatives are notable for their synthesis and potential applications in medicinal chemistry. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. These compounds demonstrate potent cytotoxic activity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia, with some exhibiting IC(50) values less than 10 nM (Deady et al., 2003).
Fluorescent Probes
Compounds derived from quinoline-4-carboxylic acids, including 6,8-dimethyl variants, have been explored for their fluorescent properties. A study synthesized novel derivatives that acted as blue-green fluorescent probes. These compounds exhibited significant fluorescence in solution, with some showing green light emission in various solvents. This characteristic makes them potential candidates for applications in materials science and biological imaging (Bodke et al., 2013).
Antioxidant and Antibacterial Activities
Phenolic esters and amides of quinoline-4-carboxylic acids have been synthesized and evaluated for their antioxidant and antibacterial activities. Some compounds displayed good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. Furthermore, a few compounds showed comparable antibacterial activities to ampicillin against various bacterial strains, indicating their potential as therapeutic agents (Shankerrao et al., 2013).
Propiedades
IUPAC Name |
6,8-dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-9-25-19-8-6-5-7-15(19)18-12-17(21(23)24)16-11-13(2)10-14(3)20(16)22-18/h5-8,10-12H,4,9H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRFDHXNJXGMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

